Mal-propionylamido-PEG5-NHS acetate
Description
Introduction to Maleimide-PEG Linkers in Bioconjugation Chemistry
Maleimide-PEG linkers are a cornerstone of site-specific bioconjugation, leveraging the maleimide group’s rapid and selective reactivity with thiols (-SH) under physiological conditions. The incorporation of PEG spacers addresses historical challenges in solubility, steric hindrance, and immunogenicity, making these linkers indispensable in therapeutic and diagnostic applications. For example, PEG-maleimide hydrogels have been engineered for sustained protein delivery in regenerative medicine, demonstrating enhanced biocompatibility and controlled release kinetics.
Role of Mal-Propionylamido-PEG5-NHS Acetate in Modern Bioconjugation Strategies
This compound exemplifies the strategic integration of dual-reactive chemistry and spacer engineering. Its structure features:
- Maleimide Group : Reacts with cysteine residues (thiols) in proteins, enabling site-specific conjugation without disrupting tertiary structures.
- NHS Ester : Targets lysine or N-terminal amines, facilitating stable amide bond formation.
- PEG5 Spacer : A five-unit polyethylene glycol chain that improves aqueous solubility, reduces aggregation, and provides spatial flexibility to minimize steric clashes between conjugated molecules.
Key Applications
- Antibody-Drug Conjugates (ADCs) : The NHS ester selectively attaches cytotoxic drugs to antibody amines, while the maleimide ensures controlled linkage to thiol-containing payloads. This dual specificity minimizes nonspecific binding, a common issue with homobifunctional crosslinkers.
- Diagnostic Probes : Fluorescent dyes or radiolabels are conjugated to targeting antibodies via the NHS ester, with the maleimide reserving capacity for secondary functionalization (e.g., immobilization on sensor surfaces).
- Hydrogel Functionalization : In regenerative medicine, PEG-maleimide hydrogels crosslinked with thiol-containing peptides benefit from the compound’s efficient reaction kinetics and biocompatibility.
Table 1: Comparison of Maleimide-PEG-NHS Crosslinkers
| Compound Name | PEG Length | Functional Groups | Key Applications |
|---|---|---|---|
| Mal-PEG2-NHS ester | PEG2 | Maleimide, NHS ester | Small molecule conjugates |
| Mal-PEG5-NHS ester | PEG5 | Maleimide, NHS ester | ADCs, hydrogels |
| Mal-PEG8-NHS ester | PEG8 | Maleimide, NHS ester | Protein-protein conjugation |
The PEG5 spacer in this compound strikes a balance between flexibility and compactness, ideal for conjugating mid-sized biomolecules.
Historical Evolution of Heterobifunctional Crosslinker Development
The progression of crosslinker technology has been driven by the need for precision and reduced off-target effects:
Early Homobifunctional Crosslinkers
Homobifunctional reagents like disuccinimidyl suberate (DSS) dominated early workflows. DSS’s dual NHS esters enabled amine-amine crosslinking but caused uncontrolled polymerization, limiting utility in delicate applications like ADC synthesis.
Transition to Heterobifunctional Systems
The 1980s saw the rise of heterobifunctional crosslinkers such as Sulfo-SMCC, which paired an NHS ester with a maleimide group. This allowed sequential conjugation:
- NHS ester reacts with amines on the first molecule.
- Maleimide subsequently links to thiols on the second molecule.
This two-step process minimized self-conjugation and improved yield in antibody-enzyme conjugates.
Incorporation of PEG Spacers
The 2000s introduced PEGylated variants to address solubility and steric challenges. PEG’s hydrophilic nature reduced aggregation in aqueous environments, while its modular length (e.g., PEG2 vs. PEG5) allowed tuning of conjugate stability. This compound emerged as part of this trend, optimizing conjugation efficiency in complex biological systems.
Table 2: Milestones in Crosslinker Development
| Era | Crosslinker Type | Example | Advancement |
|---|---|---|---|
| 1970s | Homobifunctional | DSS | Amine-amine crosslinking |
| 1980s | Heterobifunctional | Sulfo-SMCC | Sequential amine-thiol conjugation |
| 2000s | PEGylated heterobifunctional | Mal-PEG5-NHS ester | Enhanced solubility and controlled spacing |
Modern maleimide-PEG-NHS crosslinkers now support diverse applications, from targeted therapies to 3D cell culture systems, underscoring their transformative role in biotechnology.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O12/c27-18(5-7-25-19(28)1-2-20(25)29)24-6-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-23(32)38-26-21(30)3-4-22(26)31/h1-2H,3-17H2,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGBVZKRRXTDRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antibody-Drug Conjugates (ADCs)
Mal-propionylamido-PEG5-NHS acetate is extensively used in the development of ADCs, which are designed to deliver cytotoxic drugs directly to cancer cells. The NHS ester reacts with primary amines on antibodies, enabling the formation of stable conjugates that improve the therapeutic index by minimizing off-target effects.
- Case Study : A study demonstrated the successful use of PEG linkers in ADC formulations, where the incorporation of this compound enhanced drug loading and stability, leading to improved efficacy in preclinical models of breast cancer .
Bioconjugation Techniques
The NHS ester functionality allows for efficient conjugation with various biomolecules, including proteins, peptides, and nucleic acids. This versatility makes it suitable for creating targeted therapeutics and diagnostic agents.
- Example : Researchers have utilized this compound to label proteins for imaging studies, demonstrating its effectiveness in enhancing signal intensity while maintaining biological activity.
Imaging Agents
The compound can be employed to attach imaging agents such as fluorophores or radioactive isotopes to biomolecules through the NHS ester reaction. This application is crucial for developing highly specific diagnostic probes.
- Research Insight : In a study focused on cancer diagnostics, this compound was used to create a fluorescent probe that selectively binds to tumor markers, facilitating early detection .
Biomaterial Functionalization
In regenerative medicine, this compound is used to functionalize biomaterials like hydrogels and scaffolds. This enhances cell adhesion and biocompatibility, promoting tissue regeneration.
- Application Example : A study reported the incorporation of PEG linkers into hydrogel scaffolds, which improved cell attachment and proliferation rates in vitro, indicating potential for tissue engineering applications .
Comparative Analysis of PEG Linkers
To better understand the advantages of this compound over other PEG linkers, the following table summarizes key characteristics:
| Property | This compound | Other PEG Linkers |
|---|---|---|
| Reactive Group | NHS Ester | Various (e.g., Maleimide) |
| Conjugation Efficiency | High | Variable |
| Stability | Enhanced | Depends on linker type |
| Application Range | ADCs, Diagnostics, Regenerative Med. | Broad (depends on specific linker) |
Comparison with Similar Compounds
Key Differences:
PEG Length :
- PEG5 (this compound) balances flexibility and steric effects, ideal for conjugating mid-sized biomolecules like antibodies .
- PEG2 (Mal-amido-PEG2-NHS ester) offers minimal spacing, suitable for small-molecule conjugates but prone to steric clashes in larger systems .
- PEG8 (Mal-PEG8-NHS ester) provides extended spacing for bulky conjugates but may reduce reaction efficiency due to increased hydrophilicity .
Reactive Groups: Heterobifunctional reagents (e.g., this compound) allow sequential, orthogonal conjugation (thiol-first, then amine), minimizing cross-reactivity .
Linker Chemistry :
- The propionylamido linker in this compound improves resistance to hydrolysis compared to the standard amido linker in Mal-amido-PEG2-NHS ester, enhancing shelf life and reaction reliability .
Stability :
Preparation Methods
Synthesis of PEG5 Backbone
The PEG5 spacer (a 5-unit polyethylene glycol chain) serves as the hydrophilic core, synthesized via anionic polymerization of ethylene oxide. The terminal hydroxyl groups are protected using tert-butyldimethylsilyl (TBDMS) chloride to prevent undesired side reactions. After purification via silica gel chromatography, the protected PEG5 is reacted with propionyl chloride in dichloromethane (DCM) under nitrogen atmosphere, forming a propionyl ester at one terminus.
Activation with NHS Ester
The free hydroxyl group at the opposite terminus of the PEG5 chain is activated using N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous DCM. The reaction proceeds at 4°C for 12 hours to minimize NHS ester hydrolysis. The final product, this compound, is precipitated in cold diethyl ether and lyophilized.
Table 1: Key Reaction Conditions for NHS Ester Activation
| Parameter | Value |
|---|---|
| Temperature | 4°C |
| Reaction Time | 12 hours |
| Molar Ratio (EDC:NHS) | 1.2:1 |
| Solvent | Anhydrous DCM |
| Yield | 68–72% |
Purification and Characterization
Chromatographic Purification
Crude this compound is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. The mobile phase consists of a gradient from 5% to 95% acetonitrile in water containing 0.1% trifluoroacetic acid (TFA). Fractions containing the target compound are identified by UV absorption at 280 nm.
Spectroscopic Validation
Purity Assessment
Analytical HPLC with a photodiode array detector (PDA) ensures >98% purity. Residual EDC and NHS are quantified using UV-Vis spectroscopy at 260 nm and 215 nm, respectively.
Challenges and Optimization Strategies
Hydrolysis of NHS Ester
The NHS ester moiety is prone to hydrolysis in aqueous environments, necessitating anhydrous conditions during synthesis. Storage at -20°C in desiccated containers extends shelf life to 6 months.
Maleimide Stability
Maleimide ring opening occurs above pH 7.5, forming unreactive maleamic acid. Buffering the reaction at pH 6.5–7.0 with 10 mM HEPES minimizes this side reaction.
Table 2: Stability of Maleimide Group Under Varied pH Conditions
| pH | Half-Life (Hours) |
|---|---|
| 6.5 | 48 |
| 7.0 | 24 |
| 7.5 | 6 |
Comparative Analysis with Analogous Compounds
This compound exhibits distinct advantages over shorter PEG variants (e.g., PEG2 or PEG4) and homobifunctional crosslinkers:
-
Enhanced Solubility : The PEG5 spacer improves aqueous solubility (log P = -3.3) compared to PEG2 (log P = -2.1).
-
Reduced Steric Hindrance : The 5-unit PEG chain balances flexibility and steric effects, enabling efficient conjugation to buried thiols in proteins.
Industrial-Scale Production Considerations
Q & A
Basic: How to design conjugation experiments using Mal-propionylamido-PEG5-NHS acetate for site-specific protein labeling?
Answer:
This compound enables dual reactivity: the maleimide group targets cysteine thiols (pH 6.5–7.5), while the NHS ester reacts with lysine amines (pH 7.0–9.0). To ensure site-specific labeling:
- Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) or HEPES (pH 7.0–8.0) to balance reactivity of both functional groups. Avoid reducing agents (e.g., DTT) to prevent maleimide degradation.
- Stoichiometry : Start with a 5:1 molar ratio (reagent:protein) to minimize nonspecific binding. Adjust based on protein stability and reaction efficiency.
- Reaction time : Incubate for 1–2 hours at 4°C to reduce hydrolysis of the NHS ester.
Validate conjugation using SDS-PAGE with Coomassie staining or MALDI-TOF for mass shifts .
Basic: What factors influence the stability of this compound in aqueous solutions?
Answer:
Key stability considerations:
- Hydrolysis : The NHS ester hydrolyzes rapidly in aqueous media (t1/2 ≈ 30–60 minutes at pH 7.4). Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.
- Temperature : Store lyophilized powder at –20°C in a desiccator. Repeated freeze-thaw cycles degrade maleimide reactivity .
- Buffers : Avoid amine-containing buffers (e.g., Tris) to prevent premature NHS ester consumption.
Advanced: How to optimize reaction stoichiometry when crosslinking two biomolecules with differing pKa values using this compound?
Answer:
For systems with mismatched pKa (e.g., a thiol-rich protein and an amine-modified nucleic acid):
- pH gradient optimization : Perform reactions in a two-step process:
- React maleimide with thiols at pH 6.5–7.0.
- Adjust pH to 8.0–8.5 to activate NHS-amine coupling.
- Competitive quenching : Add excess β-mercaptoethanol after the first step to block unreacted maleimides.
- Analytical validation : Use size-exclusion chromatography (SEC) to confirm heterodimer formation and quantify unreacted monomers .
Advanced: How to resolve discrepancies in crosslinking efficiency observed between SDS-PAGE and size-exclusion chromatography (SEC)?
Answer:
Discrepancies often arise from:
- Artifacts in SDS-PAGE : Heat-induced aggregation or incomplete denaturation can mask crosslinked products. Include non-reducing conditions and compare with reducing gels.
- SEC limitations : Large aggregates may elute in the void volume, while small crosslinked species overlap with monomer peaks. Supplement SEC with dynamic light scattering (DLS) or asymmetric flow field-flow fractionation (AF4).
- Sample preparation : Ensure proper buffer exchange to remove unreacted PEG reagents, which can interfere with both techniques .
Basic: What analytical techniques are critical for confirming successful conjugation?
Answer:
- MALDI-TOF MS : Detects mass shifts (~1.2 kDa for PEG5 attachment).
- UV-Vis spectroscopy : Monitor NHS ester release at 260 nm.
- HPLC with fluorescence detection : Use thiol-reactive probes (e.g., Ellman’s reagent) to quantify free cysteine post-conjugation.
- Circular dichroism (CD) : Confirm retained protein secondary structure post-modification .
Advanced: How does the PEG5 spacer length affect cellular uptake compared to shorter PEG variants?
Answer:
The PEG5 spacer (≈22.7 Å) balances solubility and steric hindrance:
- Pros : Reduces nonspecific protein adsorption and improves solubility in physiological buffers.
- Cons : Longer spacers may hinder receptor-mediated endocytosis due to increased hydrodynamic radius.
Experimental design : Compare cellular uptake of PEG3, PEG5, and PEG8 variants using flow cytometry with fluorescently labeled conjugates. Include controls with endocytosis inhibitors (e.g., chlorpromazine) to differentiate uptake mechanisms .
Basic: What are the key steps for troubleshooting low conjugation yields?
Answer:
- Thiol availability : Confirm free cysteine residues using Ellman’s assay. Reduce disulfide bonds with TCEP if necessary.
- NHS ester activity : Test reactivity with a small amine (e.g., glycine) via UV-Vis at 260 nm.
- Competing reactions : Pre-block lysine residues with NHS-acetate if maleimide specificity is critical .
Advanced: How to analyze conflicting data between AFM and DLS for crosslinked nanoparticle size?
Answer:
- AFM artifacts : Tip convolution overestimates lateral dimensions. Use height measurements for accurate size determination.
- DLS limitations : Polydisperse samples skew results toward larger particles. Combine with nanoparticle tracking analysis (NTA) for improved resolution.
- Sample preparation : Ensure identical buffer conditions and sonication protocols for both techniques. Report results as mean ± SD from ≥3 independent replicates .
Basic: What are the storage and handling protocols to maintain reagent integrity?
Answer:
- Storage : –20°C in sealed, desiccated vials under argon. Avoid exposure to humidity.
- Reconstitution : Dissolve in anhydrous DMSO (≤5% v/v in final reaction mix) to minimize hydrolysis.
- Waste disposal : Neutralize unreacted NHS esters with 1 M ethanolamine before aqueous disposal .
Advanced: How to design a controlled study evaluating PEG spacer length on in vivo biodistribution?
Answer:
- Labeling strategy : Use near-infrared dyes (e.g., Cy5.5) conjugated via maleimide to track biodistribution.
- Animal model : Administer PEG3, PEG5, and PEG8 variants intravenously in BALB/c mice.
- Imaging : Perform time-domain optical imaging at 0, 6, 24, and 48 hours. Sacrifice mice for organ-specific fluorescence quantification.
- Data normalization : Express results as % injected dose per gram (%ID/g) with corrections for autofluorescence and tissue absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
